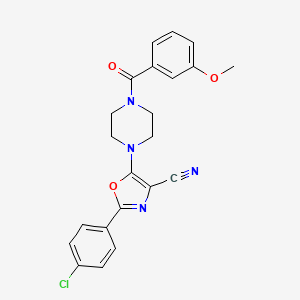

2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-18-4-2-3-16(13-18)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)15-5-7-17(23)8-6-15/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKROUUVWRJEJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methoxybenzoyl groups. Common reagents used in these reactions include chlorinating agents, benzoyl chlorides, and piperazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxazole-4-carbonitrile Derivatives

The following oxazole-4-carbonitrile analogs share structural similarities but differ in substituent groups, impacting their physicochemical and biological profiles:

Key Observations:

- Substituent Effects on Bioactivity : The indole-containing analogs (e.g., 3r, 3q) exhibit antifungal properties, suggesting that the 1H-indol-3-yl group enhances interaction with fungal targets . The target compound’s 3-methoxybenzoyl-piperazinyl group may instead favor CNS activity due to piperazine’s prevalence in neurotransmitter-targeting drugs.

- Electron-Withdrawing vs. Electron-Donating Groups : Replacing 4-chlorophenyl (moderate electron-withdrawing) with 4-fluorophenyl (stronger electron-withdrawing) in 3q could increase metabolic stability but reduce solubility .

- Heterocyclic vs. Aromatic Substituents : The furyl group in ’s compound may reduce planarity compared to 4-chlorophenyl, affecting membrane penetration .

Piperazine-Containing Analogs

Piperazine derivatives are common in drug design due to their conformational flexibility and hydrogen-bonding capacity.

Key Observations:

Computational Insights into Molecular Interactions

Advanced computational tools like Multiwfn () and noncovalent interaction (NCI) analysis () provide deeper insights:

- Electrostatic Potential (ESP): The 3-methoxy group in the target compound likely creates a localized negative charge, facilitating interactions with positively charged residues in biological targets .

- NCI Analysis : The 4-chlorophenyl group may engage in halogen bonding, while the piperazine moiety participates in hydrogen bonding, as seen in analogous systems .

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an oxazole ring with a piperazine moiety and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 373.85 g/mol.

Structure Overview

| Component | Description |

|---|---|

| Oxazole Ring | A five-membered heterocyclic compound |

| Piperazine Moiety | A six-membered ring containing two nitrogen atoms |

| Chlorophenyl Group | A phenyl ring substituted with a chlorine atom |

| Methoxybenzoyl Group | A benzoyl group with a methoxy substituent |

The biological activity of This compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.

Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic areas, including:

- Antitumor Activity : Preliminary studies suggest its efficacy against certain cancer cell lines.

- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Case Studies and Research Findings

- Antitumor Studies : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Research : A study evaluated the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential for treating inflammatory diseases.

- Antimicrobial Activity : The compound was tested against several bacterial strains, showing significant inhibition of growth, which highlights its potential as an antimicrobial agent.

Data Table of Biological Activities

Q & A

Q. What are common synthetic routes for constructing the oxazole-piperazine core in this compound?

The oxazole ring can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (120°C). For example, substituted benzoic acid hydrazides undergo cyclization to form oxadiazoles or oxazoles, as demonstrated in analogous compounds . The piperazine moiety is typically introduced via nucleophilic substitution or coupling reactions, such as reacting acyl chlorides with piperazine derivatives under anhydrous conditions.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- IR and NMR spectroscopy are essential for confirming functional groups (e.g., carbonyl, nitrile) and substituent positions.

- Single-crystal X-ray diffraction provides definitive bond lengths, angles, and stereochemistry. For example, ethyl 5-(4-chlorophenyl)thiazole derivatives were resolved with an R factor of 0.040 using X-ray crystallography .

- Mass spectrometry validates molecular weight and fragmentation patterns.

Q. How can computational tools like AutoDock and Multiwfn aid in studying this compound?

- AutoDock4 enables molecular docking to predict binding affinities with biological targets (e.g., enzymes or receptors). Flexible side-chain docking is recommended for receptors with conformational variability .

- Multiwfn analyzes electron density, electrostatic potential, and noncovalent interactions (e.g., hydrogen bonds) to rationalize reactivity or binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for analogs of this compound?

Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay conditions, stereochemistry, or impurities. Strategies include:

- Reproducing synthesis with strict control of reaction conditions (e.g., temperature, solvent purity) .

- Comparative molecular field analysis (CoMFA) to correlate structural variations (e.g., substituent electronegativity) with activity trends .

- Crystallographic validation of active vs. inactive analogs to identify critical interactions .

Q. What strategies optimize the synthesis yield of the methoxybenzoyl-piperazine moiety?

Q. How do noncovalent interactions influence the compound’s binding to carbonic anhydrase or other targets?

Noncovalent interactions (van der Waals, π-π stacking) can be mapped using quantum theory of atoms in molecules (QTAIM) via Multiwfn. For example, electron localization function (ELF) analysis reveals steric clashes or favorable binding pockets . In carbonic anhydrase inhibitors, methoxy groups enhance hydrophobic interactions, while chlorophenyl groups contribute to π-stacking with aromatic residues .

Q. What methodologies validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.